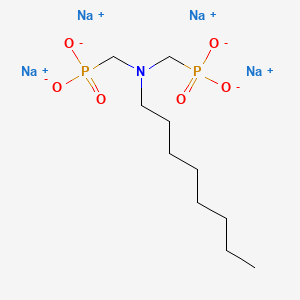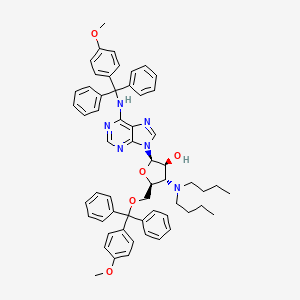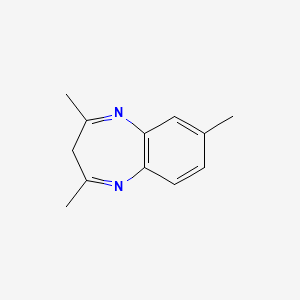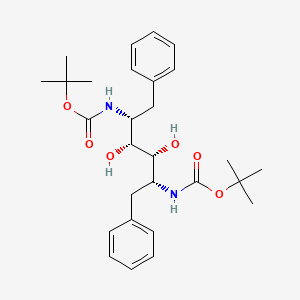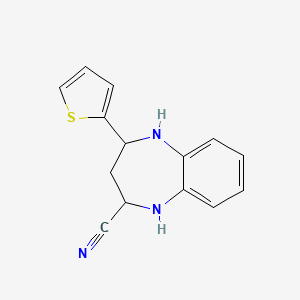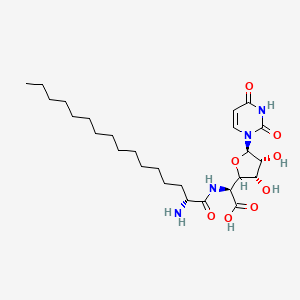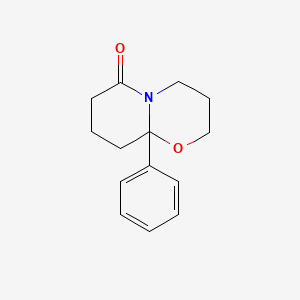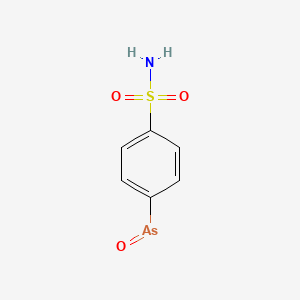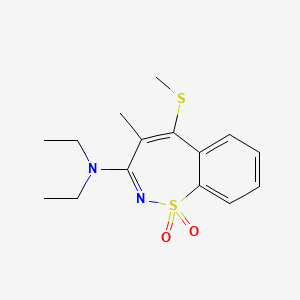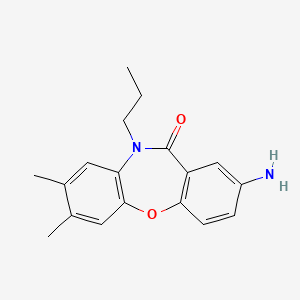
1,3,8-Triazaspiro(4.5)decan-4-one, 8-((5-chloro-2-benzimidazolyl)methyl)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-((5-chloro-2-benzimidazolyl)methyl)-3-methyl-1-phenyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which is known to impart specific biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-((5-chloro-2-benzimidazolyl)methyl)-3-methyl-1-phenyl- typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-benzimidazole and an appropriate alkylating agent.
Final Functionalization: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using reagents such as methyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the spirocyclic core or the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation Products: Oxidized derivatives of the benzimidazole moiety.
Reduction Products: Reduced forms of the spirocyclic core or benzimidazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or infectious diseases.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known for its ability to bind to biological macromolecules, potentially inhibiting their function.
Chemical Reactivity: The spirocyclic structure and functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one Derivatives: Compounds with similar spirocyclic cores but different substituents.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety but different core structures.
Spirocyclic Compounds: Other spirocyclic compounds with different heteroatoms or ring sizes.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-((5-chloro-2-benzimidazolyl)methyl)-3-methyl-1-phenyl- is unique due to its combination of a spirocyclic core and a benzimidazole moiety, which imparts specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
102395-54-0 |
|---|---|
Molecular Formula |
C22H24ClN5O |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
8-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C22H24ClN5O/c1-26-15-28(17-5-3-2-4-6-17)22(21(26)29)9-11-27(12-10-22)14-20-24-18-8-7-16(23)13-19(18)25-20/h2-8,13H,9-12,14-15H2,1H3,(H,24,25) |
InChI Key |
YVTPCSBROSQGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


